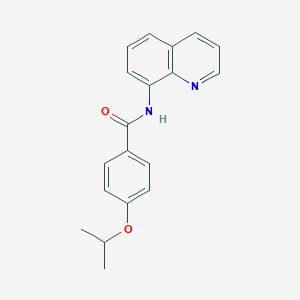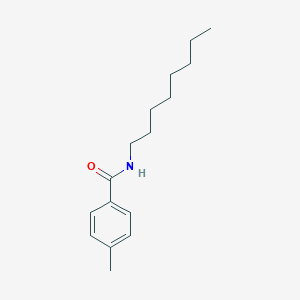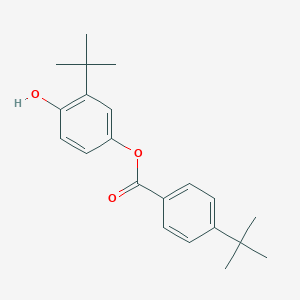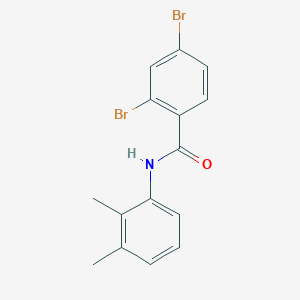
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C19H18N2O2 It is a derivative of benzamide, featuring an isopropoxy group and a quinolinyl group attached to the benzamide core
Métodos De Preparación
The synthesis of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinyl derivatives.
Reduction: Reduction reactions can convert the quinolinyl group to other functional groups.
Substitution: The isopropoxy group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial chromosomes . This interaction disrupts essential cellular processes, making the compound a potential candidate for antibacterial applications.
Comparación Con Compuestos Similares
4-(propan-2-yloxy)-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:
4-isopropyl-N-8-quinolinylbenzamide: This compound has an isopropyl group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.
4-isopropoxy-N-8-quinolinylbenzene: This compound lacks the amide group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-propan-2-yloxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)23-16-10-8-15(9-11-16)19(22)21-17-7-3-5-14-6-4-12-20-18(14)17/h3-13H,1-2H3,(H,21,22) |
Clave InChI |
LCEUJENGMKMWJS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Solubilidad |
1.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















